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An objective comparison of the roles, signaling pathways, and therapeutic potential of the

prostaglandin D2 receptors DP1 and CRTH2 in the context of allergic inflammation.

Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells upon

allergen exposure, playing a pivotal role in orchestrating the complex inflammatory cascade

characteristic of allergic diseases such as asthma and allergic rhinitis. The biological effects of

PGD2 are mediated through two distinct G protein-coupled receptors: the D-prostanoid

receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2

cells (CRTH2), also known as DP2. While both receptors bind PGD2, they trigger opposing

downstream signaling pathways and cellular responses, making them critical and distinct

targets for therapeutic intervention in allergic inflammation. This guide provides a detailed

comparison of DP1 and CRTH2, supported by experimental data, to aid researchers and drug

development professionals in navigating the complexities of this signaling axis.
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Feature DP1 Receptor CRTH2 (DP2) Receptor

Primary Ligand Prostaglandin D2 (PGD2) Prostaglandin D2 (PGD2)

G Protein Coupling Gs (stimulatory) Gi (inhibitory)

Primary Signaling Pathway
Activates adenylyl cyclase,

increases intracellular cAMP

Inhibits adenylyl cyclase,

decreases intracellular cAMP,

increases intracellular Ca2+

Key Functions in Allergic

Inflammation

Vasodilation, inhibition of

platelet aggregation, inhibition

of immune cell migration,

promotes eosinophil apoptosis

Chemoattraction and activation

of Th2 cells, eosinophils, and

basophils; promotes Th2

cytokine release

Expression on Key Immune

Cells

Dendritic cells, platelets,

eosinophils, vascular smooth

muscle

Th2 cells, eosinophils,

basophils, ILC2s

Overall Role in Allergy
Primarily anti-inflammatory and

resolution-promoting

Predominantly pro-

inflammatory and central to the

allergic cascade

Ligand Binding Affinity
Both DP1 and CRTH2 are high-affinity receptors for PGD2. However, subtle differences in their

binding affinities have been reported.

Ligand Receptor Binding Affinity (Ki)

PGD2 Human DP1 ~1.1 nM

PGD2 Human CRTH2 2.4 - 3.15 nM[1]

Note: Ki values can vary depending on the experimental conditions and assay used.

Signaling Pathways: A Tale of Two G Proteins
The divergent roles of DP1 and CRTH2 in allergic inflammation are rooted in their coupling to

different G proteins, which initiate distinct intracellular signaling cascades.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/figure/Protocol-for-the-OVA-alum-induced-asthma-mouse-model-The-OVA-OVA-SHO-and-OVA-GIN_fig1_356250580
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DP1 Receptor Signaling
The DP1 receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. Ligand

binding triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic

adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA),

which in turn phosphorylates various downstream targets, generally leading to cellular

responses that dampen inflammation.[2][3][4][5]
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Figure 1. DP1 receptor signaling pathway.

CRTH2 Receptor Signaling
In contrast, the CRTH2 receptor is coupled to the Gi alpha subunit. Upon PGD2 binding, the Gi

protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Furthermore, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which

cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores,

leading to a rise in cytosolic calcium concentration. This cascade ultimately promotes pro-

inflammatory responses, including cell migration and activation.[6][7][8]
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Figure 2. CRTH2 receptor signaling pathway.

Cellular Distribution and Function in Allergic
Inflammation
The distinct expression patterns of DP1 and CRTH2 on various immune and structural cells

dictate their opposing roles in the allergic response.
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Cell Type DP1 Expression CRTH2 Expression
Predominant Effect
of PGD2

Th2 Lymphocytes Low/Absent High

Chemotaxis,

activation, and

cytokine (IL-4, IL-5, IL-

13) release via

CRTH2.[9][10]

Eosinophils Present High

Potent chemotaxis

and activation via

CRTH2; DP1

activation can inhibit

CRTH2-mediated

migration.[9][10]

Basophils Low/Absent High

Chemotaxis and

activation via CRTH2.

[9]

Mast Cells Present
Present

(intracellularly)

PGD2 production is a

hallmark of mast cell

activation. The role of

DP1 and intracellular

CRTH2 on mast cells

is still under

investigation.[7]

Dendritic Cells High Low/Absent

Inhibition of IL-12

production via DP1,

promoting a Th2-

polarizing

environment.[9]

ILC2s Low/Absent High

Chemotaxis and

activation via CRTH2.

[11][12]

Airway Smooth

Muscle
Present Low/Absent Relaxation via DP1.
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Vascular Endothelium Present Low/Absent Vasodilation via DP1.

Evidence from Preclinical and Clinical Studies
The contrasting roles of DP1 and CRTH2 are further elucidated by studies involving receptor

antagonists and knockout animal models.

Animal Models
CRTH2 Knockout/Antagonism: In mouse models of allergic asthma, genetic deletion or

pharmacological blockade of CRTH2 leads to a significant reduction in airway eosinophilia,

mucus production, and airway hyperresponsiveness.[13] These findings strongly support the

pro-inflammatory role of CRTH2 in allergic airway disease.

DP1 Knockout/Antagonism: The role of DP1 is more complex. Some studies with DP1

knockout mice have shown an increase in serum IgE and a decrease in inflammatory cell

infiltration in the lungs, suggesting a protective role for DP1.[13] However, other studies have

implicated DP1 in promoting allergic inflammation.[14] This highlights the context-dependent

functions of this receptor.

Clinical Trials
The therapeutic potential of targeting DP1 and CRTH2 has been investigated in numerous

clinical trials for allergic rhinitis and asthma.
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Drug (Target) Disease Key Findings Reference

Laropiprant (DP1) Allergic Rhinitis

Did not demonstrate a

significant

improvement in

daytime nasal

symptom scores

compared to placebo.

Cetirizine, the active

comparator, showed

significant

improvement.

[15]

Laropiprant (DP1) Asthma

No significant

differences in FEV1 or

asthma symptoms

were observed for

laropiprant versus

placebo.

[15]

CRTH2 Antagonists
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Drug (Target) Disease Key Findings Reference

Fevipiprant (CRTH2) Asthma

Showed

improvements in

FEV1 in patients with

moderate-to-severe

eosinophilic asthma.

However, larger phase

III trials did not meet

their primary

endpoints for

exacerbation

reduction.

[16]

OC000459 (CRTH2) Asthma

A meta-analysis of

four randomized

controlled trials

showed that

OC000459

significantly improved

FEV1 and peak

expiratory flow in

asthma patients.[17]

[18]

Ramatroban

(CRTH2/TP)
Allergic Rhinitis

Effective in reducing

nasal mucosal

swelling and clinical

symptoms. It is

approved for clinical

use in Japan for this

indication.[10]

Experimental Protocols
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the migration of immune cells, such as Th2 lymphocytes, towards

a chemoattractant like PGD2.
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Principle: Cells are placed in the upper chamber of a two-compartment system, separated by a

microporous membrane. A chemoattractant is placed in the lower chamber. The number of cells

that migrate through the membrane towards the chemoattractant is quantified.

Detailed Protocol:

Cell Preparation: Isolate human Th2 cells from peripheral blood mononuclear cells (PBMCs)

and culture them. On the day of the assay, harvest the cells and resuspend them in serum-

free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

Chamber Setup: Use a 48-well micro-chemotaxis chamber with a 5 µm pore size

polycarbonate membrane.

Loading the Chemoattractant: In the lower wells of the chamber, add 25 µL of either control

medium or medium containing various concentrations of PGD2 (e.g., 1 nM, 10 nM, 100 nM).

Loading the Cells: Place the membrane over the lower wells. In the upper wells, add 50 µL of

the Th2 cell suspension.

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 90

minutes.

Cell Staining and Quantification: After incubation, remove the membrane. Scrape off the non-

migrated cells from the upper surface of the membrane. Fix the membrane in methanol and

stain with a solution such as Diff-Quik.

Analysis: Mount the membrane on a glass slide and count the number of migrated cells in

several high-power fields using a light microscope.
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Figure 3. Boyden chamber chemotaxis assay workflow.
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In Vivo Ovalbumin-Induced Allergic Asthma Model
This is a widely used mouse model to study the pathophysiology of allergic asthma and to

evaluate the efficacy of potential therapeutics.[1][6][15][17][18]

Principle: Mice are sensitized to the allergen ovalbumin (OVA) with an adjuvant to induce a

Th2-biased immune response. Subsequent challenge with aerosolized OVA leads to the

development of key features of asthma, including airway inflammation, mucus hypersecretion,

and airway hyperresponsiveness.

Detailed Protocol:

Animals: Use 6-8 week old female BALB/c mice.

Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg

of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of

saline.

Challenge: On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline

for 30 minutes using a nebulizer.

Assessment of Airway Inflammation: 24-48 hours after the final challenge, perform the

following assessments:

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the number and type of

inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell

infiltration and mucus production (using Periodic acid-Schiff staining).

Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid

or lung homogenates by ELISA.

Assessment of Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance

in response to increasing doses of methacholine using a whole-body plethysmograph.
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Figure 4. Ovalbumin-induced allergic asthma model workflow.

Conclusion
The DP1 and CRTH2 receptors for PGD2 represent a fascinating example of how a single lipid

mediator can elicit opposing biological effects through distinct receptor signaling pathways.

CRTH2 has emerged as a key pro-inflammatory receptor, driving the chemotaxis and activation

of critical effector cells in allergic inflammation, including Th2 cells, eosinophils, and basophils.

Consequently, antagonism of CRTH2 has been a major focus of drug development efforts for

allergic diseases. In contrast, DP1 signaling is generally associated with anti-inflammatory and

vasorelaxant effects. However, its role in the overall allergic response is more nuanced and

may be context-dependent.

While CRTH2 antagonists have shown promise in preclinical models and some clinical trials,

particularly in eosinophilic asthma, the translation to broad clinical efficacy has been

challenging. This may be due to the complexity of the inflammatory cascade in asthma and the

potential for redundancy in inflammatory pathways. The lack of efficacy of DP1 antagonists in

clinical trials for allergy suggests that targeting this receptor alone may not be a viable

therapeutic strategy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b8217958?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Future research should focus on better defining patient populations that are most likely to

respond to CRTH2-targeted therapies, potentially through the use of biomarkers. Furthermore,

exploring the potential for dual antagonism of CRTH2 and other pro-inflammatory pathways

may offer a more effective therapeutic approach. A thorough understanding of the distinct and

complementary roles of DP1 and CRTH2, as outlined in this guide, is essential for the

continued development of novel and effective treatments for allergic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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